Home > Products > Screening Compounds P13696 > Brimonidine-d4 L-Tartrate
Brimonidine-d4 L-Tartrate -

Brimonidine-d4 L-Tartrate

Catalog Number: EVT-1505613
CAS Number:
Molecular Formula: C₁₅H₁₂D₄BrN₅O₆
Molecular Weight: 446.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Brimonidine-d4 L-Tartrate is a deuterated form of brimonidine, a selective alpha-2 adrenergic agonist primarily used in the treatment of glaucoma and ocular hypertension. This compound is notable for its ability to lower intraocular pressure effectively while minimizing systemic side effects due to its high selectivity for the alpha-2 adrenergic receptor. The deuterated version, brimonidine-d4, is often utilized in pharmacokinetic studies to trace the drug's metabolism and distribution in biological systems.

Source

Brimonidine-d4 L-Tartrate is synthesized from brimonidine tartrate, which itself is derived from a combination of synthetic organic chemistry techniques. The deuteration process involves substituting hydrogen atoms with deuterium, enhancing the compound's stability and allowing for more precise tracking in metabolic studies.

Classification

Brimonidine-d4 L-Tartrate falls under several classifications:

  • Pharmacological Class: Alpha-2 adrenergic agonist
  • Therapeutic Class: Ophthalmic agent for glaucoma
  • Chemical Class: Aminoimidazole derivatives
Synthesis Analysis

The synthesis of brimonidine-d4 L-Tartrate involves several key steps:

  1. Starting Materials: The synthesis begins with brimonidine tartrate as the primary precursor.
  2. Deuteration Process: The introduction of deuterium can be accomplished through various methods, including:
    • Exchange Reactions: Utilizing deuterated solvents or reagents to facilitate hydrogen-deuterium exchange at specific positions on the brimonidine molecule.
    • Reduction Reactions: Employing deuterated reducing agents that selectively reduce certain functional groups while preserving others.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of any unreacted materials or by-products.

Technical details regarding these methods can vary based on the specific laboratory protocols employed but generally follow established organic synthesis practices.

Molecular Structure Analysis

Brimonidine-d4 L-Tartrate has a complex molecular structure characterized by:

  • Molecular Formula: C11_{11}H10_{10}D4_4N2_2O3_3S
  • Molecular Weight: Approximately 246.34 g/mol (accounting for deuterium substitution)
  • Structural Features:
    • An imidazoline ring that contributes to its receptor binding properties.
    • A sulfonamide group that enhances solubility and pharmacokinetic profiles.

The presence of deuterium alters the vibrational frequencies of the molecule, which can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Brimonidine-d4 L-Tartrate participates in various chemical reactions relevant to its pharmacological activity:

  1. Receptor Binding: Interacts with alpha-2 adrenergic receptors, leading to decreased neurotransmitter release and reduced intraocular pressure.
  2. Metabolism: Undergoes hepatic metabolism primarily through cytochrome P450 enzymes, where it may be converted into active metabolites.
  3. Analytical Reactions: Utilized in analytical chemistry for quantifying drug levels in biological samples via mass spectrometry techniques.

These reactions are critical for understanding both the therapeutic effects and potential side effects associated with brimonidine-d4 L-Tartrate.

Mechanism of Action

The mechanism of action of brimonidine-d4 L-Tartrate involves:

  1. Receptor Activation: Binding to alpha-2 adrenergic receptors in the eye leads to a decrease in aqueous humor production and an increase in uveoscleral outflow.
  2. Physiological Effects:
    • Reduction of intraocular pressure through decreased production of aqueous humor.
    • Potential neuroprotective effects on retinal cells due to modulation of neurotransmitter release.

Data from pharmacological studies indicate that brimonidine achieves peak ocular hypotensive effects approximately two hours post-administration, providing rapid relief for patients with elevated intraocular pressure.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in water and common organic solvents, which facilitates formulation into eye drops or injectable forms.

Chemical Properties

  • Stability: Deuterated compounds often exhibit enhanced stability compared to their non-deuterated counterparts.
  • pH Sensitivity: The compound's solubility and stability may vary with pH, necessitating careful formulation considerations for ophthalmic use.

Relevant data from studies indicate that brimonidine-d4 maintains effective concentrations within ocular tissues over extended periods, supporting its use in sustained-release formulations.

Applications

Brimonidine-d4 L-Tartrate has several scientific applications:

  1. Pharmacokinetic Studies: Its deuterated nature allows researchers to trace the drug's metabolic pathways and distribution without interference from natural isotopes.
  2. Clinical Research: Used in clinical trials to evaluate new formulations or delivery systems aimed at improving therapeutic outcomes for glaucoma patients.
  3. Neuroprotection Studies: Investigated for potential neuroprotective effects against retinal damage, making it relevant in studies related to retinal diseases beyond glaucoma.
Introduction to Brimonidine-d4 L-Tartrate

Chemical and Pharmacological Significance of Isotopically Labeled Compounds

Deuterated compounds like Brimonidine-d4 L-Tartrate incorporate stable hydrogen isotopes (deuterium, ²H) at specific molecular positions. This modification preserves the parent compound's biological activity while altering physicochemical properties such as molecular weight and bond dissociation energy. In pharmaceutical research, deuterium labeling serves as an indispensable tool for:

  • Tracing Molecular Pathways: Enables precise tracking of drug distribution and biotransformation without altering pharmacological targets [9].
  • Mitigating Metabolic Vulnerabilities: Deuterium substitution at metabolic soft spots (e.g., C-H bonds vulnerable to oxidation) can reduce first-pass metabolism and prolong half-life, a phenomenon termed the deuterium isotope effect [9].
  • Quantification Precision: Provides mass spectrometric signatures essential for distinguishing analytes from complex biological matrices [8].

Brimonidine-d4 L-Tartrate specifically features four deuterium atoms replacing hydrogen at the imidazoline ring positions of the alpha-2 adrenergic agonist brimonidine, conjugated with L-tartaric acid for solubility enhancement.

Role in Analytical and Metabolic Studies

As an internal standard for the glaucoma/erythema drug brimonidine, Brimonidine-d4 L-Tartrate addresses critical analytical challenges:

  • Eliminating Matrix Effects: Co-elutes with non-deuterated brimonidine during chromatography but displays distinct mass transitions (e.g., m/z 292→212 vs. 288→210), enabling isotope dilution mass spectrometry (IDMS) for absolute quantification [8]. A 2024 poisoning case demonstrated its utility when UPLC-MS/MS detected 0.79 ng/mL brimonidine in plasma using deuterated standards, confirming accidental exposure [8].
  • Metabolic Pathway Elucidation: Facilitates comparative studies of hepatic metabolism. Brimonidine undergoes extensive N-glucuronidation and oxidation, processes potentially altered by deuteration at reactive sites [1] [7].
  • Drug Delivery System (DDS) Optimization: Supports pharmacokinetic analysis of sustained-release formulations like biodegradable intravitreal implants (e.g., Brimo DDS®), where deuterated analogs quantify localized drug release kinetics without interference from endogenous compounds [6].

Research Objectives and Knowledge Gaps

Current investigations focus on:

  • Isotope Effect Characterization: Quantifying whether deuteration alters brimonidine's receptor binding affinity (α2A/α2B/α2C adrenoceptors) or vasoconstrictive efficacy [1] [5].
  • Synthetic Purity Challenges: Achieving >95% deuterium incorporation (per HPLC-UV specifications) requires rigorous control to avoid protiated impurities that compromise analytical accuracy [2].
  • Cross-Species Metabolic Profiling: Understanding if deuterium-induced metabolic shifts in humans correlate with preclinical models [7].

Properties

Product Name

Brimonidine-d4 L-Tartrate

Molecular Formula

C₁₅H₁₂D₄BrN₅O₆

Molecular Weight

446.25

Synonyms

5-Bromo-N-(4,5-dihydro-1H-imidazol-d4-2-yl)-6-quinoxalinamine L-Tartrate; _x000B_5-Bromo-6-(2-imidazolin-d4-2-ylamino)quinoxaline L-Tartrate; UK-14304-18-d4; AGN-190342-LF-d4; Alphagan-d4;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.